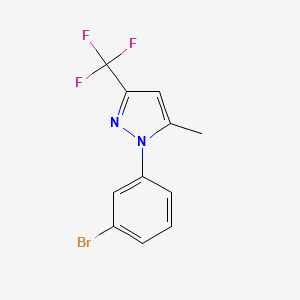

1-(3-bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole

Descripción

Propiedades

IUPAC Name |

1-(3-bromophenyl)-5-methyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrF3N2/c1-7-5-10(11(13,14)15)16-17(7)9-4-2-3-8(12)6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECLHFHMHXWCQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=CC=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Hydrazone Formation and Cyclization

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| Hydrazone formation | 3-bromobenzaldehyde + methylhydrazine, reflux in ethanol or suitable solvent | Hydrazone intermediate | Typically high yield; monitored by TLC or NMR |

| Cyclization | Acid catalyst (e.g., trifluoroacetic acid), heating | Pyrazole ring formation | Acid catalysis promotes ring closure; temperature and acid concentration affect regioselectivity |

This condensation-cyclization sequence is a classical approach to pyrazole synthesis, providing a robust route to the core structure.

Introduction of the Trifluoromethyl Group

Two main approaches are reported:

- Direct use of trifluoromethylated ketones or aldehydes as starting materials, such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which upon reaction with methylhydrazine yields regioisomeric 1-methyl-3-(trifluoromethyl)- and 1-methyl-5-(trifluoromethyl)-1H-pyrazoles.

- Post-pyrazole functionalization via lithiation and electrophilic trifluoromethylation or via coupling reactions.

The regioisomeric mixture can be separated by distillation techniques based on boiling point versus pressure diagrams, ensuring high purity of the desired isomer.

Alternative Synthetic Routes

- Sonogashira Coupling and Other Cross-Couplings:

The bromophenyl group can serve as a handle for palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) to introduce diverse substituents, enhancing molecular complexity. - Regioselective Condensation Using Benzotriazolylenones:

Katritzky et al. described regioselective condensation of α-benzotriazolylenones with methylhydrazines to access substituted pyrazoles with high yields (50–94%), which could be adapted for trifluoromethylated analogs.

Analytical and Purification Techniques

- NMR Spectroscopy:

1H, 13C, and 19F NMR are essential for confirming substitution patterns. The trifluoromethyl group typically shows a 19F signal around −60 to −70 ppm, while aromatic protons appear between 7.2–7.8 ppm. - X-ray Crystallography:

Used to confirm molecular geometry and dihedral angles between pyrazole and phenyl rings, ensuring correct regioisomer formation. - LC-MS:

Confirms molecular weight (m/z 335.1 for [M+H]+) and purity. - Distillation and Chromatography:

Employed to separate regioisomeric mixtures and purify the final product.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Purpose | Yield/Notes |

|---|---|---|---|---|

| 1 | Condensation | 3-bromobenzaldehyde + methylhydrazine, reflux | Hydrazone intermediate formation | High yield, monitored by TLC |

| 2 | Cyclization | Acid catalyst (trifluoroacetic acid), heat | Pyrazole ring formation | Efficient ring closure |

| 3 | Trifluoromethyl introduction | Starting from trifluoromethylated ketones or electrophilic trifluoromethylation | Install CF3 group at C3 | Regioisomeric mixture formed, separated by distillation |

| 4 | Bromination | NBS, mild conditions | Introduce bromine at phenyl 3-position | High selectivity and yield |

| 5 | Purification | Chromatography, distillation | Isolate pure compound | Essential for regioisomer separation |

Research Findings and Optimization Notes

- Reaction conditions such as pH (alkaline conditions favor methylation at N1), temperature, and solvent polarity significantly influence regioselectivity and yield.

- Continuous flow reactors have been employed to improve reproducibility and scalability of lithiation and bromination steps.

- The trifluoromethyl group enhances metabolic stability and lipophilicity, making the synthetic route to this moiety critical for biological activity.

- Bromophenyl substitution allows further functionalization via cross-coupling reactions, expanding the compound’s utility in medicinal chemistry.

Análisis De Reacciones Químicas

1-(3-Bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding pyrazole oxides or reduction reactions to form pyrazole derivatives with different oxidation states.

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents like hydrogen peroxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-(3-Bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential as a drug candidate, particularly in the development of new therapeutic agents targeting specific enzymes or receptors.

Industry: It is used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mecanismo De Acción

The mechanism of action of 1-(3-bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability, allowing it to effectively reach its target sites. The bromophenyl group can participate in specific binding interactions, while the pyrazole ring can modulate the compound’s overall stability and reactivity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Electronic Comparisons

- Substituent Position : The target’s 3-bromophenyl group introduces steric hindrance and electron-withdrawing effects distinct from 4-bromophenyl analogs (e.g., ). Para-substituted bromine may enhance planarity in drug-receptor interactions, whereas meta-substitution could alter binding kinetics .

- Trifluoromethyl Group : Common to all analogs, the -CF₃ group increases lipophilicity (logP ~2.5–3.5), aiding membrane permeability. However, bromine’s higher atomic weight (80 vs. 19 for fluorine) may reduce aqueous solubility compared to fluorinated analogs .

- Synthetic Efficiency : Yields vary significantly based on substituents. The 71% yield for the 4-bromophenyl analog () contrasts with 15% for the 3,5-dichlorophenyl derivative (), highlighting the sensitivity of coupling reactions to steric and electronic factors .

Physical and Spectroscopic Properties

- NMR Data : The target’s ¹H NMR would show aromatic protons near δ 7.7–7.8 (similar to ’s dichlorophenyl analog), with the -CF₃ group causing deshielding in ¹³C NMR (δ ~123–124 ppm, q, J = 287 Hz) .

- Crystallography : Analogous compounds (e.g., ) crystallize in the P-1 space group , suggesting similar packing efficiencies. Bromine’s polarizability may enhance crystal stability compared to lighter halogens .

Actividad Biológica

1-(3-bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS No. 327046-86-6) is a member of the pyrazole family, characterized by its unique structural features, which include a bromophenyl group, a methyl group, and a trifluoromethyl group. This compound has garnered attention in various fields, particularly for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular structure of 1-(3-bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole can be represented as follows:

Key features include:

- Bromophenyl Group : Enhances lipophilicity and biological activity.

- Trifluoromethyl Group : Increases metabolic stability and alters electronic properties.

- Pyrazole Ring : Central to its biological mechanism of action.

Biological Activity Overview

Research indicates that 1-(3-bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole exhibits significant biological activity across several domains:

Anticancer Activity

Studies have demonstrated that compounds containing the pyrazole moiety can inhibit the growth of various cancer cell lines. Notably:

- Cell Lines Affected : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and others.

- Mechanism : Induction of apoptosis through caspase activation and disruption of microtubule assembly .

| Compound | Cell Line | Concentration (μM) | Effect |

|---|---|---|---|

| 7d | MDA-MB-231 | 1.0 | Morphological changes observed |

| 7h | MDA-MB-231 | 10.0 | Enhanced caspase-3 activity (1.33–1.57 times) |

| 10c | HepG2 | 2.5 | Cell cycle arrest |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects:

- In vitro Studies : Showed inhibition against various bacterial strains.

- Potential Applications : Development of new antibiotics targeting resistant strains.

Anti-inflammatory Effects

Research suggests that derivatives of pyrazoles can exhibit anti-inflammatory properties:

- Mechanism : Inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation.

The biological activity of 1-(3-bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole is thought to involve several mechanisms:

- Interaction with Enzymes/Receptors : The compound may bind to specific enzymes or receptors, modulating their activity.

- Membrane Permeability : The trifluoromethyl group enhances the compound's ability to penetrate cellular membranes, facilitating its effects on intracellular targets.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of pyrazoles to explore their biological activities further. For instance:

- A study synthesized various pyrazole analogs and evaluated their anticancer properties against multiple cell lines, confirming the effectiveness of specific substitutions on the pyrazole ring in enhancing activity .

- Another investigation highlighted the role of trifluoromethyl substitutions in improving the pharmacokinetic profiles of pyrazole-based drugs, leading to more effective therapeutic agents .

Q & A

Q. What are the common synthetic routes for 1-(3-bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole, and how do reaction conditions influence yield?

Answer: The synthesis typically involves halogenation and functionalization of pyrazole precursors. For example:

- Step 1: React 3-bromo-5-chloropyrazole with trifluoromethyl chloride to form 3-(trifluoromethyl)-5-chloropyrazole .

- Step 2: Methylation at the N1 position using formaldehyde under alkaline conditions yields the final product. Reaction conditions (e.g., temperature, pH, and solvent polarity) significantly affect regioselectivity and yield. For instance, alkaline conditions (pH 9–11) favor methylation at the N1 position over competing sites .

- Alternative routes: Sonogashira coupling can introduce alkynyl groups to the pyrazole core, enabling further derivatization (e.g., for bioactivity studies) .

Q. What analytical techniques are critical for structural characterization of this compound?

Answer:

- X-ray crystallography: SHELX programs (e.g., SHELXL for refinement) are widely used to resolve crystal structures, including dihedral angles between aromatic rings and trifluoromethyl groups. For example, dihedral angles of 3.29° (between pyrazole and bromophenyl) and 74.91° (pyrazole and chlorophenyl) were reported in related derivatives .

- NMR spectroscopy: - and -NMR identify substituent positions. The trifluoromethyl group ( to ppm in -NMR) and bromophenyl protons ( ppm in -NMR) are key markers .

- LC-MS: Validates molecular weight ( 335.1 for [M+H]) and purity .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in trifluoromethylation steps?

Answer:

- Catalyst screening: Transition-metal catalysts (e.g., CuI) improve trifluoromethylation efficiency by facilitating C–F bond formation .

- Solvent optimization: Polar aprotic solvents (e.g., DMF or DMSO) enhance trifluoromethyl chloride solubility, reducing side reactions .

- Temperature control: Maintaining temperatures below 60°C prevents decomposition of reactive intermediates .

- Case study: A 73% yield was achieved using Sonogashira coupling with Pd(PPh) and CuI in THF at 50°C .

Q. How can conflicting bioactivity data across studies be resolved?

Answer: Conflicting results (e.g., in enzyme inhibition assays) may arise from:

- Variability in assay conditions: Standardize protocols (e.g., pH, temperature, and substrate concentration). For example, factor Xa inhibition by pyrazole derivatives is sensitive to ionic strength .

- Impurity interference: Validate compound purity via HPLC (>98%) and control for residual solvents (e.g., DMF) that may affect protein binding .

- Structural analogs: Compare data with closely related compounds. For instance, 1-(3’-aminobenzisoxazol-5’-yl)-3-trifluoromethyl pyrazole derivatives showed improved selectivity for factor Xa over trypsin due to optimized P(1) and P(4) ligand interactions .

Q. What strategies are effective for designing derivatives with enhanced metabolic stability?

Answer:

- Substituent modification: Introduce electron-withdrawing groups (e.g., -CF) at the 3-position to reduce oxidative metabolism. For example, 5-methyl substitution improves steric shielding of the pyrazole core .

- Prodrug approaches: Mask polar groups (e.g., amines) with acetyl or tert-butyl carbamates to enhance permeability, as demonstrated in GLUT1 inhibitor BAY-876 (oral bioavailability >80%) .

- In silico modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with metabolic enzymes like CYP3A4, guiding structural adjustments .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.